3-Hexyne-2,5-diol
Overview
Description
Synthesis Analysis
The synthesis of 3-Hexyne-2,5-diol involves the reaction of acetaldehyde aqueous solution with acetylene as raw materials in an autoclave under the catalysis of an aluminum oxide supported catalyst . The molar ratio of acetylene to acetaldehyde is 2:1-3:1, and the reaction temperature is 30-100°C . The synthesized 3-Hexyne-2,5-diol has the characteristics of environmental friendliness, simple process, and high yield .Molecular Structure Analysis
The molecular structure of 3-Hexyne-2,5-diol can be represented by the InChI stringInChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3
. The 3D structure of this compound can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
3-Hexyne-2,5-diol has a molecular weight of 114.14 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The exact mass of this compound is 114.068079557 g/mol .Scientific Research Applications
Synthesis of Aroma Chemicals
3-Hexyne-2,5-diol: is utilized as an intermediate in the creation of aroma chemicals . These chemicals are essential components in the fragrance industry, used to impart distinctive scents to perfumes, colognes, and other personal care products. The compound’s ability to undergo chemical transformations makes it valuable for synthesizing complex scent molecules.
Corrosion Inhibition
This acetylenic diol serves as a corrosion inhibitor . Its application is critical in protecting metal surfaces in industrial settings, such as pipelines and storage tanks, from corrosive processes. By forming a protective layer, it prevents the deterioration of metals, thereby extending the lifespan of various infrastructures.
Brightener in Nickel Process Baths
In electroplating, 3-Hexyne-2,5-diol is used as a brightener in nickel process baths . It enhances the appearance of the nickel-plated surfaces, providing a shiny and smooth finish. This application is significant in industries where aesthetic quality and resistance to oxidation are required.
Synthesis of Hyperbranched Polymers
The compound is employed in the synthesis of hyperbranched poly([1,2,3]-triazoles) . These polymers have a wide range of applications due to their unique properties, such as high solubility, low viscosity, and the ability to form highly branched structures. They are used in coatings, adhesives, and as modifiers to improve the properties of other polymers.
Creation of Pyrazoles and Thiopyrazoles
3-Hexyne-2,5-diol: is also used in the synthesis of pyrazoles and thiopyrazoles . These heterocyclic compounds have various pharmaceutical applications, including anti-inflammatory, analgesic, and antipyretic properties. They are also explored for their potential use in the treatment of various diseases.
Research in Organic Synthesis Methodologies
Researchers utilize 3-Hexyne-2,5-diol to develop new methodologies in organic synthesis . Its unique structure allows for the exploration of novel reaction pathways, which can lead to the development of new synthetic strategies and the discovery of new compounds.
Material Science Applications
In material science, 3-Hexyne-2,5-diol is investigated for its potential to create new materials with desirable properties . Its molecular structure could be the basis for designing materials with specific mechanical, thermal, or electrical characteristics, which can be applied in various technological advancements.
Pharmaceutical Intermediates
Lastly, 3-Hexyne-2,5-diol acts as an intermediate in pharmaceutical manufacturing . It can be transformed into active pharmaceutical ingredients (APIs) or other key intermediates required for drug development. This role is crucial in the synthesis of medications that improve health outcomes.
Safety and Hazards
Mechanism of Action
Target of Action
3-Hexyne-2,5-diol (HD) is an acetylenic alcohol primarily used as an intermediate in the synthesis of aroma chemicals . It also serves as a corrosion inhibitor . Therefore, its primary targets are the biochemical pathways involved in aroma production and metal corrosion.
Pharmacokinetics
Its physical properties, such as a melting range of 20 -70 °c and a boiling temperature at 230 °c , suggest that it is a relatively stable compound under normal conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hexyne-2,5-diol. For instance, temperature can affect its physical state and reactivity . Additionally, the presence of other chemicals in the environment can influence its effectiveness as a corrosion inhibitor or its role in aroma chemical synthesis.
properties
IUPAC Name |
hex-3-yne-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWHHULNTXTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044910 | |
Record name | Hex-3-yne-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Hexyne-2,5-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3031-66-1 | |
Record name | 3-Hexyne-2,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3031-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hex-3-yne-2,5-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HEXYNE-2,5-DIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hexyne-2,5-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hex-3-yne-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-yne-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEX-3-YNE-2,5-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538TMM2U3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.